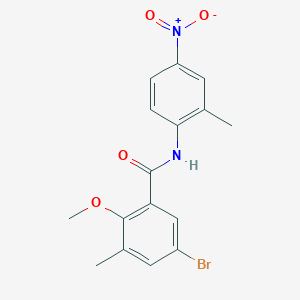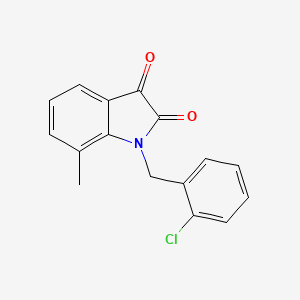
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione
Übersicht
Beschreibung
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione, also known as SU5416, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of indolinones and has been shown to have anti-tumor activity in various types of cancer cells.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione involves the inhibition of the receptor tyrosine kinase, VEGFR-2. This receptor is involved in the regulation of angiogenesis, and its inhibition by 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione leads to the suppression of new blood vessel formation. In addition, 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to inhibit other receptor tyrosine kinases, such as PDGFR and FGFR, which are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer cells to other parts of the body. 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione is its specificity for VEGFR-2, which makes it a promising candidate for cancer treatment. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity, which requires careful monitoring during treatment.
Zukünftige Richtungen
For the research on 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione include the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosage and treatment duration for 1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione, as well as its potential use in combination with other anti-cancer drugs. Finally, the development of more specific and potent inhibitors of VEGFR-2 may provide new opportunities for cancer treatment.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-7-methyl-1H-indole-2,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-5-4-7-12-14(10)18(16(20)15(12)19)9-11-6-2-3-8-13(11)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQKCOKRABSUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-benzyl)-7-methyl-1H-indole-2,3-dione | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

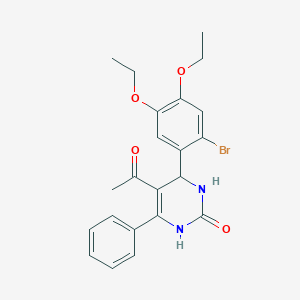
![N-[2-(allyloxy)-5-chlorobenzyl]cyclopentanamine hydrochloride](/img/structure/B4139069.png)
![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139077.png)
![ethyl 4-[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139086.png)
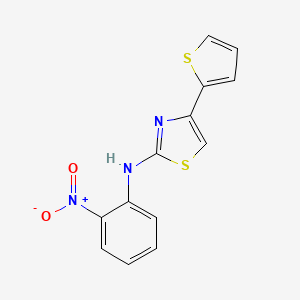
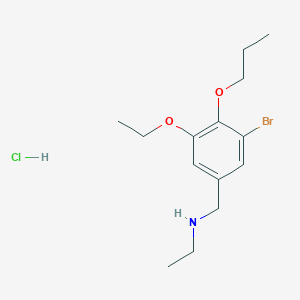
![2-[(2,3-difluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4139099.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B4139107.png)
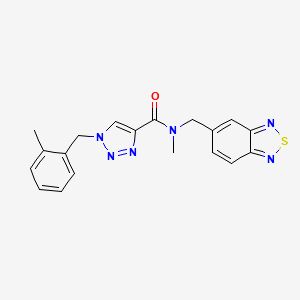
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4139109.png)
![3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4139110.png)
![10-(1,3-benzodioxol-5-yl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4139115.png)
![2-[4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B4139116.png)
